Cas no 1392-21-8 (Leucomycin)

Leucomycin structure
Leucomycin structure
Nome del prodotto:Leucomycin
Numero CAS:1392-21-8
MF:C40H67NO14
MW:785.96
MDL:MFCD01314545
CID:41313
PubChem ID:53394899

Leucomycin Proprietà chimiche e fisiche

Nomi e identificatori

    • Sineptina
    • LEUCOMYCIN HYDRATE
    • KITASAMYCIN BASE
    • KITASAMYCIN
    • FORMACIDINE
    • ayermicina
    • c637
    • selectomycin
    • Leucomycin Base
    • Ayermycin
    • Leucomycin A1
    • Stereomycine
    • Syneptine
    • Leucomycins
    • Leucomycin
    • 1392-21-8
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • Leucomycin V
    • Antibiotic JA-6599
    • 22875-15-6
    • CHEBI:31753
    • OXACYCLOHEXADECA-11,13-DIENE-7-ACETALDEHYDE, 6-((3,6-DIDEOXY-4-O-(2,6-DIDEOXY-3-C-METHYL-.ALPHA.-L-RIBO-HEXOPYRANOSYL)-3-(DIMETHYLAMINO)-.BETA.-D-GLUCOPYRANOSYL)OXY)-4,10-DIHYDROXY-5-METHOXY-9,16-DIMETHYL-2-OXO-, (4R-(4R*,5S*,6S*,7R*,9R*,10R*,11E,13E,16R*))-
    • Deisovaleryl leucomycin A1
    • 2-[(4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, 16R)-6-[(2S, 3R, 4R, 5S, 6R)-5-[(2S, 4R, 5S, 6S)-4, 5-dihydroxy-4, 6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4, 10-dihydroxy-5-methoxy-9, 16-dimethyl-2-oxo-1-oxacyclohexadeca-11, 13-dien-7-yl]acetaldehyde
    • Glucopyranoside, 7-(formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-, beta-D-
    • SCHEMBL5035766
    • VW9SY2S5WL
    • 4''-Deacylturimycin H
    • 39405-35-1
    • Deacylleucomycin A1
    • GLUCOPYRANOSIDE, 7-(FORMYLMETHYL)-4,10-DIHYDROXY-5-METHOXY-9,16-DIMETHYL-2-OXOOXACYCLOHEXADECA-11,13-DIEN-6-YL 3,6-DIDEOXY-4-O-(2,6-DIDEOXY-3-C-METHYL-.ALPHA.-L-RIBO-HEXOPYRANOSYL)-3-(DIMETHYLAMINO)-, .BETA.-D-
    • Turimycin
    • Antibiotic A 6599
    • DTXSID501043929
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-{[(2S,3R,4R,5S,6R)-5-{[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • UNII-VW9SY2S5WL
    • A 6599
    • Q6417876
    • AKOS015896458
    • XYJOGTQLTFNMQG-KJHBSLKPSA-N
    • MDL: MFCD01314545
    • Inchi: InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
    • Chiave InChI: XJSFLOJWULLJQS-NGVXBBESSA-N
    • Sorrisi: NONE

Proprietà calcolate

  • Massa esatta: 701.399
  • Massa monoisotopica: 701.399
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 8
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 16
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 194A^2
  • Conta Tautomer: 4
  • Carica superficiale: 0
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca o gialla.
  • Densità: 1.2500
  • Punto di fusione: 120-130°C
  • Punto di ebollizione: 851.7 °C at 760 mmHg
  • Punto di infiammabilità: 468.9 °C
  • Indice di rifrazione: 1.532
  • Solubilità: ethanol: 50 mg/mL, clear to slightly hazy, light-yellow
  • Solubilità: È facilmente solubile in metanolo, etanolo, acetone, etere e cloroformio, ma poco solubile in acqua.
  • Merck: 14,5453
  • Rotazione specifica: -77.8° (c=1, MeOH)
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

Leucomycin Informazioni sulla sicurezza

Leucomycin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
L330320-250mg
Leucomycins (>85%)
1392-21-8
250mg
$ 52.00 2023-09-07
BioAustralis
BIA-L1551-100 mg
Leucomycin complex
1392-21-8 >95%byHPLC
100mg
$354.00 2023-08-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812531-50mg
Kitasamycin
1392-21-8 98%(sum of isomers)
50mg
¥398.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812531-500mg
Kitasamycin
1392-21-8 98%(sum of isomers)
500mg
¥1,368.00 2022-01-13
TRC
L330320-25g
Leucomycins (>85%)
1392-21-8
25g
$159.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
L114314-250mg
Leucomycin
1392-21-8
250mg
¥1441.90 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-295356-5 g
Leucomycins,
1392-21-8
5g
¥429.00 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-MS378-50mg
Leucomycin
1392-21-8
50mg
¥564.0 2022-02-28
1PlusChem
1P001AYA-5g
Leucomycin
1392-21-8 1300u/mg95%(HPLC)
5g
$71.00 2024-06-21
SHENG KE LU SI SHENG WU JI SHU
sc-295356A-25g
Leucomycins,
1392-21-8
25g
¥1421.00 2023-09-05
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:1392-21-8)Sineptina
sfd3382
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta